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Abstract
N-Oleoyl alanine (OlAla) is an endogenous N-acyl amino acid, structurally related to the

endocannabinoid anandamide, that is emerging as a significant modulator of the

endocannabinoid system (ECS) and related signaling pathways. While not a direct agonist for

cannabinoid receptors CB1 and CB2, OlAla exerts its effects through interactions with other

molecular targets, including the peroxisome proliferator-activated receptor alpha (PPARα) and

weakly inhibiting the fatty acid amide hydrolase (FAAH), the primary degradative enzyme for

anandamide. This technical guide provides a comprehensive overview of the current

understanding of OlAla's role in the ECS, its biosynthesis and degradation, its pharmacological

effects, and detailed experimental protocols for its study.

Introduction
The endocannabinoid system, a complex network of receptors, endogenous ligands, and

enzymes, plays a crucial role in regulating a wide array of physiological processes. N-acyl

amino acids (NAAAs) are a class of lipid signaling molecules that are structurally and

functionally related to endocannabinoids. N-Oleoyl alanine, a member of this family, has

garnered increasing interest for its therapeutic potential, particularly in the context of addiction

and withdrawal from substances of abuse such as opioids, nicotine, and alcohol. This

document serves as a technical resource for researchers investigating the multifaceted role of

N-Oleoyl alanine.
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Biosynthesis and Degradation of N-Oleoyl Alanine
The metabolic pathways of N-Oleoyl alanine are intertwined with the broader metabolism of N-

acyl amino acids.

Biosynthesis
The precise enzymatic pathways for the biosynthesis of N-Oleoyl alanine are not fully

elucidated; however, it is understood to be synthesized from oleic acid and L-alanine. One

potential pathway involves the action of an N-acyl transferase that catalyzes the condensation

of oleoyl-CoA with alanine. Another proposed mechanism is the reverse reaction of a

hydrolase, such as a peptidase or amidase.

Degradation
N-Oleoyl alanine is primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH),

which hydrolyzes the amide bond to yield oleic acid and alanine[1]. This process is a key point

of interaction with the endocannabinoid system, as FAAH is also the principal enzyme

responsible for the degradation of the endocannabinoid anandamide.

Molecular Targets and Signaling Pathways
N-Oleoyl alanine's pharmacological effects are mediated through its interaction with several

key molecular targets.

Fatty Acid Amide Hydrolase (FAAH)
N-Oleoyl alanine is a weak inhibitor of FAAH. By slowing the degradation of anandamide,

OlAla can potentiate the effects of this endocannabinoid at CB1 receptors, indirectly influencing

endocannabinoid signaling.

Peroxisome Proliferator-Activated Receptor Alpha
(PPARα)
N-Oleoyl alanine has been shown to act as an agonist at PPARα, a nuclear receptor that

functions as a transcription factor. Activation of PPARα is involved in the regulation of lipid

metabolism and inflammation. The therapeutic effects of OlAla in models of addiction are, in

part, attributed to its activity at this receptor.
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Cannabinoid Receptors (CB1 and CB2)
Current evidence suggests that N-Oleoyl alanine does not bind with high affinity to the

orthosteric sites of the CB1 and CB2 receptors. Its influence on the endocannabinoid system is

therefore considered to be indirect.

GPR18
While the related N-acyl amino acid, N-arachidonoyl glycine (NAGly), is a known agonist for the

orphan G protein-coupled receptor GPR18, the direct activity of N-Oleoyl alanine at this

receptor has not been extensively characterized.

Signaling Pathway Diagram
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Potential Signaling Pathways of N-Oleoyl Alanine
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Synthesis of N-Oleoyl Alanine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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